NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-naphthol with 4-methyl-2-oxo-2H-chromen-7-yl acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction mixture is then stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its coumarin backbone, which is known for various pharmacological activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with biological targets such as enzymes and receptors. The compound’s chromen-7-yl moiety can interact with the active sites of enzymes, inhibiting their activity. Additionally, the naphthyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with similar structural features.
2-quinolone derivatives: Compounds with a similar chromen-7-yl moiety but different functional groups.
Uniqueness
NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its combination of a naphthyl group and a chromen-7-yl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16O5 |
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Molecular Weight |
360.4g/mol |
IUPAC Name |
naphthalen-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H16O5/c1-14-10-21(23)27-20-12-17(8-9-19(14)20)25-13-22(24)26-18-7-6-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3 |
InChI Key |
ZGCBKFZNASTRGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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